N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-3-9-18(10-4-13)24-12-17(11-19(24)26)23-20(27)22-16-7-5-15(6-8-16)21-14(2)25/h3-10,17H,11-12H2,1-2H3,(H,21,25)(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUCFNLMWFFCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst.
Ureido Group Formation: The ureido group is formed by reacting the intermediate with an isocyanate compound.
Final Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide exhibits significant anticancer activity. It has been shown to inhibit the insulin-like growth factor 1 receptor (IGF1R), which is crucial for cancer cell proliferation and survival. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 8 |
These results suggest that the compound may induce apoptosis in a dose-dependent manner, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Research Applications
This compound has several potential applications in scientific research:
Cancer Therapeutics
- As an IGF1R inhibitor, this compound could be developed into a therapeutic agent for various cancers.
Anti-inflammatory Research
- Its anti-inflammatory properties make it suitable for studies aimed at treating inflammatory diseases.
Molecular Docking Studies
- The compound can be used in molecular docking studies to explore its interactions with various biological targets, aiding in drug design efforts .
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant apoptosis induction in MCF-7 and HeLa cells, with IC50 values suggesting potent activity against these cancer types.
Study 2: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory effects of this compound showed a reduction in pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in diseases such as arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Differences and Implications
a) Analog 1: Sulfonyl Derivative
- Structural Variation : Replacement of the phenyl-acetamide’s hydrogen with a sulfonyl (-SO2) group.
- Impact: The sulfonyl group increases molecular weight by 33.1 g/mol compared to the target compound and introduces strong polarity, likely improving aqueous solubility .
b) Analog 2: 3,4-Dimethoxyphenyl Derivative
- Structural Variation: Substitution of p-tolyl with a 3,4-dimethoxyphenyl group on the pyrrolidinone.
- Increased molecular weight (412.4 g/mol vs. target’s ~397.4 g/mol) and lipophilicity may affect membrane permeability and metabolic stability.
Limitations in Available Data
- Physical Properties : Melting point, boiling point, and solubility data are unavailable for all three compounds, limiting direct comparisons of formulation suitability.
- Biological Activity: No cytotoxicity, binding affinity, or pharmacokinetic data are provided in the evidence, precluding functional conclusions.
Biological Activity
N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, interaction mechanisms, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is characterized by the presence of a pyrrolidine ring and an acetamide group, contributing to its unique biological properties. The compound has a molecular weight of approximately 352.4 g/mol, indicating its complexity.
Anticancer Activity
Recent studies have highlighted the significant anticancer properties of this compound. It has been shown to inhibit key molecular targets involved in cancer cell proliferation, particularly the insulin-like growth factor 1 receptor (IGF1R). This receptor plays a crucial role in promoting cell survival and growth in various cancers, making it a pivotal target for therapeutic intervention.
The compound's mechanism of action involves several pathways:
- IGF1R Inhibition : By inhibiting IGF1R, the compound disrupts signaling pathways that facilitate cancer cell growth and survival.
- Hydrogen Bonding and Hydrophobic Interactions : Interaction studies suggest that this compound interacts with various biological macromolecules through hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound may also possess anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases alongside its anticancer applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-Amino phenyl)acetamide | Aniline derivative | Potential analgesic effects |
| 5-Oxo-pyrrolidine derivatives | Pyrrolidine core | Antimicrobial activity |
| N-benzoyl derivatives | Benzoyl group | Enhanced cytotoxicity |
This comparison highlights how variations in structure can influence biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research demonstrated that this compound significantly inhibited cell proliferation in cancer cell lines expressing high levels of IGF1R.
- Animal Models : In vivo studies indicated reduced tumor growth in xenograft models treated with this compound compared to controls.
- Mechanistic Insights : Further investigations revealed that the compound modulates apoptosis pathways, leading to increased apoptosis rates in treated cells.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide?
- Methodological Answer : The synthesis can be optimized using a stepwise approach:
- Step 1 : Condensation of 5-oxo-1-(p-tolyl)pyrrolidin-3-amine with 4-nitrophenyl isocyanate to form the urea intermediate.
- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol).
- Step 3 : Acetylation with acetic anhydride in the presence of triethylamine (TEA) in acetonitrile at 60°C under inert atmosphere .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water.
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for urea formation) and reaction time (monitored via TLC).
Q. How can structural characterization of this compound be validated to ensure batch consistency?
- Methodological Answer :
- NMR : Use ¹H and ¹³C NMR to confirm the presence of key groups:
- Acetamide methyl protons at δ ~2.0 ppm.
- Urea NH protons at δ ~9.5–10.5 ppm (DMSO-d₆) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95% by HPLC).
- Elemental Analysis : Match calculated and observed C, H, N percentages (±0.4%).
- X-ray Crystallography (if single crystals are obtained): Validate spatial arrangement of the pyrrolidinone and acetamide moieties .
Advanced Research Questions
Q. What experimental designs are critical for assessing EGFR inhibition potency and mutant selectivity?
- Methodological Answer :
- In vitro Assays :
- Wild-Type vs. Mutant EGFR : Use recombinant EGFR (wild-type and L858R/T790M mutants) in kinase inhibition assays (IC₅₀ determination via ADP-Glo™).
- Cellular Models : Test in EGFR-overexpressing cell lines (e.g., A431 for wild-type, H1975 for L858R/T790M) using MTT assays. Compound 8b (structurally analogous) showed IC₅₀ = 14.8 nM for mutant EGFR .
- Control Compounds : Include gefitinib (wild-type inhibitor) and osimertinib (mutant-selective) for comparison.
- Data Analysis : Calculate selectivity ratios (mutant IC₅₀ / wild-type IC₅₀) to assess specificity.
Q. How can molecular docking studies elucidate the binding interactions of this compound with EGFR’s ATP-binding pocket?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger’s Glide with EGFR crystal structures (PDB: 4A/4B for wild-type/mutant).
- Key Interactions :
- Hydrogen bonds between the urea moiety and Met793.
- Hydrophobic interactions of the p-tolyl group with Leu718 and Val725.
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. For example, compound 8b’s −9.2 kcal/mol score correlated with its 14.8 nM potency .
Q. What strategies reconcile discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Use identical buffer conditions (e.g., 10 mM MgCl₂, pH 7.5) and enzyme concentrations.
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-EGFR reduction) in cellular models.
- Meta-Analysis : Compare data with structurally related compounds (e.g., compound 6a vs. 7b in EGFR binding ).
- Statistical Rigor : Apply ANOVA to assess batch-to-batch variability and outlier exclusion criteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
